6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 1935580-16-7 . It has a molecular weight of 195.18 . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H9N3O3/c1-4-3-11-6 (7 (12)9-4)2-5 (10-11)8 (13)14/h2,4H,3H2,1H3, (H,9,12) (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 195.18 . It is stored at room temperature .Scientific Research Applications
Design and Synthesis for Tuberculosis Treatment
Novel fluoroquinolones, structurally related to 6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid, have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis in mice. These compounds, including 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, demonstrated activity comparable to sparfloxacin by reducing splenomegaly, survival rates, and tubercular lesions in a murine model, suggesting potential for tuberculosis treatment (Shindikar & Viswanathan, 2005).
Antidepressant and Anticonvulsant Activities
Research on substituted carboxylic acid hydrazides, related to the pyrazolo[1,5-a]pyrazine structure, led to the synthesis of compounds exhibiting significant antidepressant and anticonvulsant activities. Some synthesized compounds showed markedly higher antidepressant activity than imipramine and notable protective effects against PTZ-induced seizures in mice, indicating potential applications in treating depression and epilepsy (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antioxidant and Enzyme Inhibition
Novel compounds containing the pyrazolo[1,5-a]pyrazine moiety have been designed and synthesized for their potent antioxidant activities and enzyme inhibition capabilities. These compounds demonstrated significant in vitro antioxidant activity and inhibited 15-lipoxygenase, suggesting their potential therapeutic applications in diseases caused by oxidative stress (Ali et al., 2020).
Cancer Prevention and Treatment
A novel inhibitor of xanthine oxidase, structurally related to pyrazolo[1,5-a]pyrazine, showed promising results in suppressing the development of colon aberrant crypt foci and cell proliferation in a mouse model treated with 1,2-dimethylhydrazine. This suggests the compound's potential use in the prevention of colon tumorigenesis and highlights the role of xanthine oxidase in the development of colon cancer (Hashimoto et al., 2005).
Safety And Hazards
Future Directions
While the specific future directions for this compound are not mentioned in the retrieved papers, similar compounds have been identified as strategic compounds for optical applications . These compounds have simpler and greener synthetic methodologies compared to those of BODIPYS, and their tunable photophysical properties make them promising for future research .
properties
IUPAC Name |
6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-3-11-6(7(12)9-4)2-5(10-11)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQROQVUXCSQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
CAS RN |
1443978-44-6 | |
Record name | 6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.